Phenylalanyl-prolyl-alanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

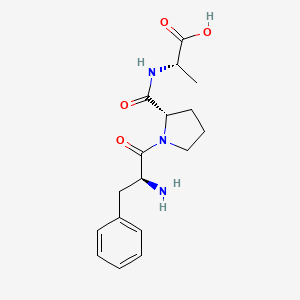

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-11(17(23)24)19-15(21)14-8-5-9-20(14)16(22)13(18)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLJTMHNXQTMCK-UBHSHLNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231076 |

Source

|

| Record name | Phenylalanyl-prolyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81391-38-0 |

Source

|

| Record name | Phenylalanyl-prolyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081391380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-prolyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Broader Context: Significance of Short Peptides

Short peptides, typically consisting of two to a few dozen amino acids, are pivotal players in a vast array of biological processes. numberanalytics.combachem.com They can function as hormones, neurotransmitters, and signaling molecules, regulating everything from cell-to-cell communication to immune responses. numberanalytics.comresearchgate.net Their relatively small size allows for efficient synthesis and modification, making them attractive subjects for structure-activity relationship studies and drug development. researchgate.netresearchgate.net In fact, the cellular uptake of di- and tripeptides is mediated by specific transporter proteins, such as PepT1 in the intestine and PepT2 in the kidneys, highlighting their physiological importance as sources of amino acids. bachem.com

Tripeptides, in particular, represent the smallest peptide unit where the influence of adjacent amino acid residues on a central residue can be effectively studied. nih.gov This makes them invaluable for investigating the fundamental principles of protein folding and stability. numberanalytics.comnih.gov

Why Investigate the Phe Pro Ala Sequence?

The specific sequence of Phenylalanyl-prolyl-alanine has been the subject of research for several key reasons. A notable study utilized this tripeptide to investigate transport mechanisms in renal brush-border membrane vesicles. nih.gov Researchers chose Phe-Pro-Ala because of its resistance to hydrolysis by dipeptidyl peptidase IV, an enzyme that is genetically absent in the specific rat strain used in the study. nih.gov This resistance ensured that the tripeptide remained intact, allowing for the direct observation of its transport across the membrane. nih.gov The study ultimately provided direct evidence for an electrogenic tripeptide-proton symport system in these membranes. nih.gov

Furthermore, the inclusion of proline in the sequence is of particular interest due to the unique conformational constraints it imposes on peptide chains. nih.govnih.gov The rigid, cyclic structure of proline often introduces kinks or turns in a peptide's structure, which can have significant biological implications. nih.gov The Phe-Pro-Arg sequence, a close relative of Phe-Pro-Ala, is known to mimic the binding of human fibrinopeptide A to thrombin, a key enzyme in blood coagulation. oup.com This underscores the importance of the Phe-Pro motif in molecular recognition and enzyme-substrate interactions.

Conformational and Structural Characterization of Phenylalanyl Prolyl Alanine

Primary Sequence Analysis and Implications

Phenylalanine (Phe): An aromatic amino acid with a bulky, hydrophobic benzyl (B1604629) side chain.

Proline (Pro): A unique cyclic amino acid where the side chain forms a pyrrolidine (B122466) ring with the backbone amide nitrogen. csic.esprepp.in

Alanine (B10760859) (Ala): A small, non-polar amino acid with a methyl side chain.

The arrangement of these residues has profound implications for the peptide's conformational possibilities. The bulky phenylalanine residue adjacent to the conformationally restricted proline can lead to specific steric interactions that favor certain rotational states. The small alanine residue at the C-terminus provides less steric hindrance, potentially allowing for greater conformational flexibility in that region of the peptide. The process of determining this amino acid sequence is known as protein sequencing, which can be achieved through methods like Edman degradation or mass spectrometry. news-medical.net

Proline's Unique Conformational Influence within Tripeptides

Proline's distinctive cyclic structure imparts significant conformational rigidity compared to other amino acids. wikipedia.org This rigidity has a profound impact on the local secondary structure of peptides and proteins. wikipedia.orgnih.gov

Unlike most peptide bonds, which strongly favor the trans conformation, the Xaa-Pro peptide bond (where Xaa is any amino acid) has a significantly lower energy difference between the cis and trans isomers. acs.orghw.ac.uk This is due to the cyclic nature of proline's side chain, which is covalently bonded to the backbone nitrogen atom. csic.estandfonline.com The cis-trans isomerization of the prolyl peptide bond, described by the omega (ω) dihedral angle, is a slow process that can be a rate-limiting step in protein folding. hw.ac.uknih.gov

The presence of an aromatic residue like phenylalanine preceding proline can influence the cis/trans equilibrium. wikipedia.org Studies on various peptides have shown that the nature of the amino acid preceding proline can affect the population of cis and trans conformers. hw.ac.uk

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Omega (ω) Angle | Approximately 0° | Approximately 180° |

| Relative Stability | Less stable than trans | Generally more stable |

| Interconversion Rate | Slow, can be catalyzed by peptidyl-prolyl isomerases (PPIases) acs.orgwikipedia.org |

Proline is frequently found in β-turns, which are secondary structural motifs that cause a reversal in the direction of the polypeptide chain. wikipedia.orgnih.gov A β-turn consists of four amino acid residues, and proline is commonly found at the i+1 position. nih.gov The rigid structure of proline helps to stabilize the turn. There are several types of β-turns, with types I and II being the most common. wikipedia.org Proline-containing peptides can also form less common β-turns, such as type VI turns, which are characterized by a cis peptide bond at the Pro residue. nih.govbiorxiv.org The propensity for a peptide like Phenylalanyl-prolyl-alanine to form a β-turn is influenced by the specific amino acid sequence and the surrounding environment. researchgate.net

| Turn Type | Proline Position | Key Feature |

|---|---|---|

| Type I | i+1 | Most common type of β-turn. wikipedia.org |

| Type II | i+1 | Often involves Glycine (B1666218) at the i+2 position. |

| Type VIa | i+1 | Characterized by a cis-proline. biorxiv.org |

Sequences containing multiple proline residues can form unique helical structures known as polyproline helices. There are two main types: the right-handed polyproline I (PPI) helix, which consists of all cis peptide bonds, and the more extended, left-handed polyproline II (PPII) helix, with all trans peptide bonds. bionity.comwikipedia.org While a single proline in a tripeptide like this compound will not form a long polyproline helix, the inherent conformational preferences of proline contribute to the possibility of adopting local PPII-like structures. nih.govacs.org The PPII conformation is a relatively open and extended structure without internal hydrogen bonds. bionity.com Some studies suggest that even short peptides can exhibit a propensity for the PPII conformation in aqueous solution. pnas.org

Conformational Preferences of Alanine and Phenylalanine within Tripeptide Motifs

Alanine (Ala): As a small amino acid, alanine has a relatively high degree of conformational freedom. However, studies on alanine-based peptides have shown that it has a significant propensity to adopt both extended β-strand and polyproline II (PPII)-like conformations in aqueous solution. pnas.orgmdpi.com

Phenylalanine (Phe): The bulky aromatic side chain of phenylalanine influences its conformational preferences. In tripeptides, phenylalanine has been observed to favor extended β-strand conformations. pnas.org However, its interaction with the adjacent proline in this compound can lead to more specific structural arrangements to accommodate the bulky side chain. Studies on tripeptides containing phenylalanine have also shown the formation of other structures, such as inverse γ-turns. acs.org

The interplay between the defined structural constraints of proline and the conformational tendencies of phenylalanine and alanine results in a unique and complex energy landscape for this compound, with a variety of possible low-energy conformations.

Experimental Spectroscopic Techniques for Conformational Analysis

A variety of spectroscopic techniques are instrumental in determining the conformational landscape of peptides like this compound. Each method provides unique insights into different aspects of the peptide's structure.

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of chiral molecules like peptides. jascoinc.comlibretexts.org It measures the differential absorption of left and right circularly polarized light. libretexts.org The far-UV CD spectrum (typically below 250 nm) provides information about the peptide backbone conformation, such as the presence of α-helices, β-sheets, or random coils. jascoinc.com The near-UV CD spectrum (250-320 nm) is sensitive to the environment of aromatic amino acid side chains, like that of phenylalanine. jascoinc.comlibretexts.org

For peptides containing phenylalanine, the aromatic ring acts as a chromophore, giving rise to characteristic CD signals in the near-UV region (around 255-270 nm). jascoinc.com The intensity and shape of these signals are influenced by the rigidity of the chromophore's environment and its interactions with other parts of the peptide. jascoinc.com For instance, the CD spectrum of a peptide can change upon binding to another molecule, reflecting a conformational change in the vicinity of the phenylalanine residue. nih.gov In studies of alanine-based tripeptides, electronic CD spectra have been used to confirm the conformational preferences determined by other techniques. pnas.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR), Raman, and Vibrational Circular Dichroism (VCD), provides detailed information about the local secondary structure and hydrogen bonding within a peptide. researchgate.netmdpi.com The amide I band (arising primarily from the C=O stretching vibration of the peptide backbone) is particularly sensitive to conformation. mdpi.com

In studies of alanine-X-alanine tripeptides, a combination of FTIR, polarized Raman spectroscopy, and VCD measurements of the amide I' band (in D₂O) has been used to determine the dihedral angles of the central amino acid. pnas.org This approach takes advantage of the excitonic coupling between the amide modes of the two peptide groups. pnas.org Vibrational spectra have also been used to study the thermally induced cyclization of linear dipeptides like L-phenylalanyl-L-alanine. acs.org The changes in the vibrational spectra upon heating provide evidence for the transformation from a linear to a cyclic structure. acs.org

Table 1: Key Vibrational Bands for Peptide Conformational Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

| Amide I (C=O stretch) | 1600-1700 | Secondary structure (α-helix, β-sheet, etc.) |

| Amide II (N-H bend, C-N stretch) | 1510-1580 | Secondary structure, hydrogen bonding |

| Amide III | 1220-1320 | Backbone conformation |

| N-H Stretch | 3200-3400 | Hydrogen bonding |

| C-H Stretch | 2800-3100 | Side chain and backbone environment |

Data compiled from various spectroscopic studies of peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for determining the three-dimensional structure of peptides in solution. walisongo.ac.id One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on through-bond and through-space connectivities between atoms. walisongo.ac.id

¹³C NMR provides complementary information, with the chemical shifts of the Cα and Cβ carbons being indicative of the secondary structure. chemicalbook.com For peptides containing proline, ¹³C NMR is also useful for distinguishing between the cis and trans isomers of the X-Pro peptide bond. pnas.org In peptides containing fluorinated phenylalanine analogues, ¹⁹F NMR can be a sensitive probe of the local environment and conformational changes. acs.org

Table 2: Representative ¹H NMR Chemical Shifts for Amino Acid Residues in a Peptide

| Amino Acid Residue | α-H (ppm) | β-H (ppm) | Other Protons (ppm) |

| Phenylalanine | ~4.2 | ~3.1, ~2.9 | Aromatic: ~7.2-7.4 |

| Proline | ~4.3 | ~2.0, ~2.3 | γ-H: ~1.9; δ-H: ~3.5, ~3.7 |

| Alanine | ~4.1 | ~1.4 | - |

Note: Chemical shifts are approximate and can vary depending on the specific peptide sequence, solvent, and other experimental conditions. Data is based on typical values found in the literature for peptides in aqueous solution. walisongo.ac.idspringernature.com

X-ray diffraction of single crystals provides the most detailed and unambiguous three-dimensional structure of a molecule in the solid state. rsc.orgacs.org This technique has been used to determine the crystal structures of numerous peptides, including dipeptides and tripeptides, providing precise information on bond lengths, bond angles, and torsion angles. acs.orgosti.gov

While a specific crystal structure for this compound was not found in the provided search results, the crystal structures of related peptides provide valuable insights into its likely conformations. For example, the crystal structure of L-phenylalanyl-L-alanine has been determined, revealing details of its molecular geometry and intermolecular interactions. acs.org X-ray diffraction studies of peptides containing proline have shed light on the conformational preferences of the pyrrolidine ring and the geometry of the prolyl peptide bond. osti.gov Similarly, studies on peptides with aromatic residues have detailed the nature of aromatic-aromatic interactions in the crystalline state. dntb.gov.ua

The data obtained from X-ray diffraction, such as the unit cell dimensions and space group, are fundamental for understanding the packing of molecules in the crystal lattice and the nature of intermolecular forces, including hydrogen bonding and van der Waals interactions. nih.govhenryford.com

Computational and Theoretical Approaches to the Conformational Landscape of this compound

The conformational flexibility of peptides like this compound (Phe-Pro-Ala) is fundamental to their biological function. Computational and theoretical methods provide powerful tools to explore the vast conformational space available to such molecules, offering insights that are often inaccessible through experimental techniques alone. These approaches allow for the characterization of stable conformers, the energetics of transitions between them, and the influence of various factors on the peptide's structural preferences.

Molecular Dynamics (MD) Simulations and Free Energy Surfaces

Molecular Dynamics (MD) simulations are a cornerstone for studying the conformational dynamics of peptides. By simulating the atomic motions over time, MD can map out the potential energy landscape and identify the most probable structures.

Detailed Research Findings: While direct MD simulation studies specifically on this compound are not extensively documented in publicly available literature, significant insights can be drawn from studies on analogous tripeptides, such as glycyl-phenylalanyl-alanine (GFA). In a notable study, the free-energy surface (FES) of the GFA tripeptide was explored using MD simulations combined with advanced techniques like metadynamics. researchgate.net This approach is crucial for overcoming energy barriers and ensuring a thorough sampling of the conformational space. acs.org

The simulations revealed that standard force fields like AMBER could yield inaccurate results for such peptides, necessitating the use of more robust methods like tight-binding density functional theory (DFT-D). researchgate.net The resulting free-energy surfaces allowed for the classification of stable minima based on two key features: the backbone conformational arrangement and the presence or absence of an intramolecular hydrogen bond involving the carboxylic acid group. researchgate.net The exploration of the FES helps connect the ensemble of local minima on a potential energy surface to the thermodynamic properties of the system, revealing how transitions between high-entropy and low-potential energy regions occur. acs.org For peptides containing proline, such as the Ala-Pro dipeptide fragment, MD simulations using various water models have been employed to investigate the conformational dynamics of both the cis and trans isomers of the prolyl bond. researchgate.net

| Computational Technique | System Studied | Key Findings | Reference |

|---|---|---|---|

| MD with Metadynamics (using tight-binding DFT-D) | Glycyl-phenylalanyl-alanine (GFA) | Identified stable conformers based on backbone arrangement and intramolecular H-bonds. Showed that standard force fields could be inaccurate. | researchgate.net |

| Partial Multicanonical MD | Alanine dipeptide in explicit water | Optimized sampling of local-minimum free-energy states (PII, C5, αR, etc.) by identifying the best potential energy terms to include. | rsc.org |

| MD Simulations | Ala-Pro dipeptide in water | Investigated the distinct conformational dynamics and hydration structures of the cis and trans isomers. | researchgate.net |

Ab Initio Quantum Chemical Calculations (e.g., DFT-D, M06-2X)

Ab initio quantum chemical calculations provide highly accurate energy and structure predictions from first principles, without reliance on empirical parameters. These methods are essential for benchmarking force fields and for providing a definitive analysis of the intrinsic conformational preferences of a peptide.

Detailed Research Findings: Functionals like M06-2X and dispersion-corrected DFT (DFT-D) are particularly well-suited for peptide studies because of their excellent performance in describing noncovalent interactions, which are critical for stabilizing peptide structures. umn.edu The M06-2X functional, for instance, has demonstrated strong performance in predicting the structures and stacking interactions in biological molecules. umn.edu

Systematic studies have been performed on large sets of up to 8000 tripeptides using the M06-2X/Def2-TZVP level of theory to calculate properties such as molecular polarizabilities, demonstrating the robustness of this method for peptide systems. mdpi.comresearchgate.net For the analogous GFA tripeptide, calculations using both DFT-D and M06-2X were crucial in understanding the role of dispersion energy in stabilizing different conformers. researchgate.net Such high-level calculations serve as a benchmark against which other methods are judged. For example, assessments of various DFT functionals against benchmark CCSD(T) energies for small peptides containing phenylalanine, alanine, and glycine have shown that M06-2X provides some of the best performance among DFT methods. umn.edu These calculations can also be used to develop parameters for polarizable force fields by fitting to the quantum chemical electrostatic potential. columbia.edu

| Method | Application in Peptide Studies | Strengths | Reference |

|---|---|---|---|

| M06-2X | Used to assess energetics of peptides containing Phe, Gly, and Ala. Also used for large-scale studies of tripeptides. | Excellent performance for noncovalent interactions and medium-range correlation energy. | umn.edumdpi.com |

| DFT-D | Applied to study the GFA tripeptide to understand the importance of dispersion energy. | Explicitly includes a correction for dispersion forces, crucial for peptide stability. | researchgate.net |

| B3LYP | Used in studies to determine properties like acid dissociation constants (pKa) of dipeptides in water. | A widely used functional, though may be less accurate for dispersion than newer methods. | trdizin.gov.tr |

| MP2 | Used to derive charge parameters and benchmark relative energies for developing force fields for amino acid derivatives. | A well-established wave-function-based method that includes electron correlation. | frontiersin.org |

Force Field Development and Validation for Peptide Systems

The accuracy of MD simulations is entirely dependent on the quality of the underlying force field—a set of parameters and equations that define the potential energy of the system. Developing and validating force fields for peptides, especially those containing structurally unique residues like proline, is an active area of research.

Detailed Research Findings: Force field development focuses on optimizing parameters, particularly for protein backbone dihedrals and the interactions between the protein and solvent, to accurately reproduce experimental observations. acs.org For proline-containing peptides, correctly modeling the ring puckering and the cis-trans isomerization barrier is a significant challenge. biorxiv.org Validation of force fields is a rigorous process that involves comparing simulation results against experimental data, such as NMR scalar couplings and chemical shifts, or against high-level quantum chemical calculations. acs.org

Several major force fields are commonly used, including AMBER, CHARMM, and GROMOS. Recent efforts have focused on developing residue-specific force fields (RSFF) to improve the description of the intrinsic conformational preferences of each amino acid. researchgate.net For example, the Amber ff14SB force field is a result of continuous refinement, and specific parameters for modified amino acids, such as fluorinated phenylalanine, are often developed to be compatible with it. frontiersin.org This process typically involves deriving atomic charges from ab initio calculations and fitting torsional parameters to match the potential energy surfaces from quantum mechanics. frontiersin.orgnih.gov The validation of a new force field might involve running simulations on a range of well-characterized proteins and peptides to ensure that it maintains correct secondary structures and dynamic properties over long (microsecond) timescales. nih.govacs.org

| Force Field Family/Type | Key Development/Validation Aspect | Relevance to Phe-Pro-Ala | Reference |

|---|---|---|---|

| AMBER (e.g., ff14SB, ff15ipq) | Continuous refinement of torsion parameters and charges. Parameters for derivatives (e.g., fluorinated Phe) are developed and validated. | Provides a robust framework for simulating peptides containing standard and modified residues like Phe and Ala. | frontiersin.orgnih.govbiorxiv.org |

| CHARMM (e.g., C36) | Focus on balancing protein-solvent interactions to prevent overly compact conformations in disordered proteins. | Important for accurately modeling the flexibility of Phe-Pro-Ala. | acs.org |

| GROMOS | Validation involves extensive simulations on numerous proteins to check for statistical significance in structural properties. | Emphasizes rigorous statistical validation for reliable simulations. | nih.gov |

| Residue-Specific Force Fields (RSFF) | Improves description of intrinsic conformational preferences of specific residues. | Particularly useful for accurately modeling the unique conformational constraints of the proline residue. | researchgate.net |

Prediction Models for Peptide Secondary Structure and Cis-Prolyl Conformation

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a trans or a cis conformation. While the trans form is generally more stable for most peptide bonds, the energy difference for Xaa-Pro is small, leading to a significant population (around 5-6%) of cis conformers in folded proteins. pnas.orgnih.govpsu.edu Predicting this conformation is critical as the isomerization can be a rate-limiting step in protein folding and a key element of molecular switches. researchgate.net

Detailed Research Findings: A variety of computational models, many based on machine learning, have been developed to predict the cis/trans state of the prolyl bond from the amino acid sequence. Support Vector Machines (SVMs) have been a popular choice for this task. nih.govnih.gov These models are trained on large datasets of proteins with known structures and use various features as input.

Common input features include:

Sequence Information: The amino acids surrounding the proline residue within a specific window size. nih.govnih.gov Aromatic residues like Phenylalanine are often found in the sequence neighboring a cis-proline. nih.govpsu.edu

Evolutionary Information: Multiple sequence alignments, often in the form of position-specific scoring matrices (PSSMs) from PSI-BLAST, provide information about conserved patterns. nih.gov

Predicted Secondary Structure: Information from secondary structure predictors like PSIPRED is also used as an input feature. nih.govnih.gov

| Prediction Method/Model | Input Features | Reported Accuracy/Performance | Reference |

|---|---|---|---|

| Sequence Pattern Analysis | Physicochemical properties of neighboring (+/- 6) residues. | Correctly assigned ~75% of known cis-prolyl residues. | nih.gov |

| Support Vector Machine (SVM) | PSI-BLAST profiles and predicted secondary structure. | ~71-73% overall accuracy. | nih.govnih.govuwo.ca |

| COPS Algorithm | Secondary structure of amino acid triplets. | Overall accuracy of 66% for all peptide bonds (not just proline). | psu.eduoup.com |

| AlphaFold2 (AI Method) | Not a direct predictor, but a structure prediction model. | Exquisitely well at capturing uncommon features, including most cis-prolines in a test set. | pnas.org |

In Vitro Biological Activities and Interactions of Phenylalanyl Prolyl Alanine

Cytotoxic Activity in Model Cell Lines (e.g., Dalton's lymphoma ascites, Ehrlich's ascites carcinoma)

Direct studies evaluating the cytotoxic effects of Phenylalanyl-prolyl-alanine on Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines have not been identified in the current body of research. However, these cell lines are commonly utilized as models in cancer research to screen for the cytotoxic potential of various compounds.

For instance, research on other substances, such as plant-derived extracts, demonstrates the utility of these models. Methanolic leaf extracts of Annona muricata have been shown to possess cytotoxic activity against both DLA and EAC cell lines, with IC50 values of 85.56 ± 5.28 µg/mL and 68.07 ± 7.39 µg/mL, respectively nih.gov. Similarly, acetone (B3395972) extracts from the rhizome of Anaphyllum wightii exhibited significant cytotoxic effects on DLA cells niscpr.res.in. EAC, an undifferentiated and rapidly proliferating tumor model, is noted for its sensitivity to chemotherapy agents, making it a valuable tool for such in vitro assessments researchgate.net. While these examples establish the methodology, the specific activity of this compound within these systems remains to be investigated.

Anthelmintic Activity in Invertebrate Models (e.g., Earthworms)

There is no specific information available regarding the anthelmintic properties of this compound tested on invertebrate models like earthworms. The use of earthworms for screening the anthelmintic activity of various compounds is a common practice in parasitology research due to their anatomical and physiological resemblance to certain parasitic worms. Studies frequently evaluate the efficacy of test compounds by measuring the time taken to induce paralysis and death in the worms. This methodology has been applied to various natural and synthetic agents to identify potential new anthelmintic drugs. However, the specific tripeptide has not been documented in such studies.

Interaction with Cellular Systems (General Mechanistic Studies, e.g., binding assays)

Specific binding assays and general mechanistic studies for the tripeptide this compound are not detailed in available literature. Research into the interaction of its constituent amino acid, L-phenylalanine, with cellular receptors provides some insight into potential areas of activity. For example, L-phenylalanine can act as an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor involved in sensing protein digestion products in the gut endocrine-abstracts.org. This interaction suggests that amino acids and potentially small peptides can directly influence cellular signaling pathways. However, it is crucial to note that the binding and activity of a tripeptide can differ significantly from its individual amino acid components due to its unique chemical structure and conformation.

Implications as a Signalling Molecule or Metabolic Intermediate in Model Systems

While dipeptides and amino acids are known to have cell-signaling effects or act as metabolic intermediates, the specific role of this compound in this context is not well-defined. The biological activity of its components suggests potential, but not confirmed, roles.

Direct research on the role of this compound in brain cell metabolism is unavailable. However, studies on its constituent amino acid, phenylalanine, have been conducted. In vitro research has shown that phenylalanine can influence amino acid metabolism and protein synthesis in brain cells nih.gov. For example, high concentrations of phenylalanine can inhibit glycolysis, a key energy-producing pathway, in the brain cortex of rats by affecting enzymes like pyruvate (B1213749) kinase nih.gov. This inhibition can be prevented by alanine (B10760859), another component of the tripeptide, which competes with phenylalanine nih.gov. These findings highlight the complex interactions of individual amino acids in neural metabolic processes, though the effect of the bonded tripeptide this compound remains unelucidated.

There is no evidence to suggest that this compound directly modulates G Protein-Coupled Receptor 142 (GPR142). However, research has focused on derivatives of the amino acid phenylalanine as potential agonists for this receptor. GPR142 is primarily expressed in pancreatic β-cells, and its activation can enhance glucose-dependent insulin (B600854) secretion nih.gov. This has made phenylalanine derivatives a subject of interest for the development of treatments for type II diabetes nih.gov.

Furthermore, L-phenylalanine itself has been shown to activate a number of orphan G protein-coupled receptors (GPCRs) in vitro scholaris.cascholaris.ca. A high-throughput screening of 277 GPCRs found that L-phenylalanine significantly activated 44 orphan receptors scholaris.ca. This indicates that individual amino acids can function as signaling molecules by directly interacting with this large family of receptors. Whether the tripeptide this compound retains, modifies, or loses this capability is not known.

Analytical Methods for Characterization and Quantification of Phenylalanyl Prolyl Alanine

Chromatographic Techniques

Chromatography is a fundamental technique for the separation and purification of Phenylalanyl-prolyl-alanine from other components in a sample. The choice of chromatographic mode depends on the physicochemical properties of the tripeptide and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of peptides. It offers high resolution and is adaptable to various separation mechanisms.

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of peptides based on their hydrophobicity nih.govhplc.eu. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Peptides are retained on the column based on their hydrophobic character, and elution is typically achieved by increasing the concentration of an organic solvent in the mobile phase.

For this compound, the presence of the hydrophobic phenylalanine residue provides sufficient retention on C18 or C8 columns. The separation can be optimized by adjusting the mobile phase composition, typically a mixture of water and acetonitrile (B52724) or methanol, with the addition of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution hplc.eu.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 30 °C |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly useful for the separation of polar compounds that are weakly retained in RP-HPLC helixchrom.com. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. This technique is well-suited for the analysis of small, polar peptides like this compound. The separation is based on a partitioning mechanism where the analyte partitions between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

A typical HILIC method for a tripeptide would involve a stationary phase such as silica (B1680970) or a diol-bonded phase. Elution is achieved by increasing the aqueous component of the mobile phase tci-thaijo.org.

Table 2: Exemplary HILIC Method Parameters for this compound Separation

| Parameter | Condition |

|---|---|

| Column | Silica, 2.1 x 100 mm, 3 µm |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | 95% to 50% A over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 40 °C |

Ion-exchange chromatography (IEC) separates molecules based on their net charge nih.gov. Peptides, being composed of amino acids, are zwitterionic and their net charge is dependent on the pH of the mobile phase. This property makes IEC a powerful tool for their separation. For this compound, which has a basic proline residue and a free N-terminus and C-terminus, its charge can be manipulated by adjusting the pH.

In cation-exchange chromatography, a negatively charged stationary phase is used to retain positively charged peptides. Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase. Conversely, anion-exchange chromatography uses a positively charged stationary phase to retain negatively charged peptides, with elution accomplished by increasing the salt concentration or decreasing the pH. IEC is often used as an orthogonal separation technique to RP-HPLC in two-dimensional chromatography workflows for complex peptide mixtures nih.gov.

Table 3: General Ion-Exchange Chromatography Parameters for Tripeptide Analysis

| Parameter | Cation-Exchange | Anion-Exchange |

|---|---|---|

| Stationary Phase | Strong Cation Exchanger (e.g., Sulfopropyl) | Strong Anion Exchanger (e.g., Quaternary Ammonium) |

| Mobile Phase A | Low salt buffer (e.g., 10 mM Phosphate, pH 3.0) | Low salt buffer (e.g., 10 mM Tris, pH 8.0) |

| Mobile Phase B | High salt buffer (e.g., 1 M NaCl in Mobile Phase A) | High salt buffer (e.g., 1 M NaCl in Mobile Phase A) |

| Elution | Increasing salt gradient (0-100% B) | Increasing salt gradient (0-100% B) |

| Detection | UV at 214 nm | UV at 214 nm |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase. This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC systems are designed to operate at higher pressures to accommodate the smaller particle sizes.

A UPLC-based method for this compound would offer substantial improvements in throughput and performance. For instance, a rapid UPLC-MS/MS method has been developed for the quantification of 36 dipeptides, which demonstrates the potential for high-throughput analysis of small peptides nih.gov. While specific conditions for this compound are not detailed, a similar approach using a sub-2 µm reversed-phase column with a fast gradient would be appropriate.

Table 4: Representative UPLC Method Parameters for High-Throughput Peptide Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% to 50% B in 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | MS/MS |

| Column Temperature | 45 °C |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC or UPLC, it provides highly specific and sensitive detection and quantification of analytes.

For the analysis of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the peptide to be ionized intact, typically as a protonated molecule [M+H]+.

Tandem mass spectrometry (MS/MS) takes this a step further by isolating the precursor ion of interest (e.g., the [M+H]+ of this compound) and subjecting it to collision-induced dissociation (CID). This fragmentation process generates characteristic product ions that are unique to the peptide's structure, providing a high degree of confidence in its identification and quantification nih.gov.

The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, leading to the formation of b- and y-ions. The presence of a proline residue in this compound can influence the fragmentation pattern, often leading to more intense fragmentation at the N-terminal side of the proline residue nih.gov.

A UPLC-MS/MS method for the analysis of dipeptides, including Phenylalanyl-Alanine, utilized multiple reaction monitoring (MRM) for quantification. In this mode, specific precursor-to-product ion transitions are monitored, providing excellent selectivity and sensitivity nih.gov. A similar approach would be ideal for the quantification of this compound.

Table 5: Anticipated Mass Spectrometry Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 334.18 (Calculated for [C17H23N3O4+H]+) |

| Potential Product Ions (m/z) | Fragmentation would likely yield ions corresponding to the loss of the alanine (B10760859) residue, cleavage at the prolyl bond, and immonium ions for phenylalanine and proline. |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique for the characterization of peptides due to its high mass accuracy and resolution. In TOF-MS, ions are accelerated by an electric field of known strength, and the time it takes for them to travel a known distance to the detector is measured. This "time of flight" is directly proportional to the mass-to-charge ratio (m/z) of the ion. Lighter ions travel faster and reach the detector first, while heavier ions take longer.

For the analysis of this compound, TOF-MS can precisely determine its molecular weight. The monoisotopic mass of this compound (C₁₇H₂₃N₃O₄) is 333.1688 Da. In a typical TOF-MS experiment using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the peptide would be observed as a protonated molecule [M+H]⁺ with an m/z of approximately 334.1761. The high resolving power of modern TOF analyzers allows for the differentiation of isotopic peaks, further confirming the elemental composition of the peptide.

The coupling of TOF-MS with ion mobility spectrometry (IM-MS) can provide an additional dimension of separation based on the ion's size and shape (collision cross-section), which can be particularly useful for separating isomeric or isobaric peptides. For instance, traveling-wave ion mobility (TWIM) coupled with mass spectrometry has been successfully applied for the characterization of biomolecules, including peptides. researchgate.net

Table 1: Theoretical m/z Values for this compound Adducts in TOF-MS

| Ion Species | Formula | Theoretical m/z |

| [M+H]⁺ | C₁₇H₂₄N₃O₄⁺ | 334.1761 |

| [M+Na]⁺ | C₁₇H₂₃N₃O₄Na⁺ | 356.1581 |

| [M+K]⁺ | C₁₇H₂₃N₃O₄K⁺ | 372.1320 |

| [M-H]⁻ | C₁₇H₂₂N₃O₄⁻ | 332.1616 |

Fragmentation Pattern Analysis and Compound Identification

Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of a peptide. In a typical MS/MS experiment, the precursor ion of this compound ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals the peptide's sequence.

The fragmentation of peptides in CID typically occurs at the peptide bonds, leading to the formation of different series of fragment ions, most commonly b- and y-ions. The presence of a proline residue significantly influences the fragmentation pattern, often leading to enhanced cleavage of the peptide bond N-terminal to the proline. acs.orgresearchgate.net This phenomenon is known as the "proline effect." acs.org

For this compound (Phe-Pro-Ala), the following fragmentation patterns are expected:

Cleavage of the Phe-Pro bond: This would result in the formation of a b₂ ion (Phe-Pro) and a y₁ ion (Ala). The y₁ ion is simply the protonated alanine residue.

Cleavage of the Pro-Ala bond: This would lead to a b₁ ion (Phe) and a y₂ ion (Pro-Ala).

Due to the proline effect, the cleavage N-terminal to proline (generating the y₂ ion) is often a dominant fragmentation pathway in protonated peptides. acs.org The fragmentation of deprotonated peptides containing proline has also been studied, showing distinct patterns. researchgate.netnih.gov When proline is in the central position of a deprotonated tripeptide, the primary fragmentation products are a₃, y₂, and y₁ ions. nih.gov

The fragmentation of the phenylalanine residue itself can also contribute to the spectrum, with characteristic losses from its side chain. nih.govresearchgate.net The analysis of these fragmentation patterns allows for the unambiguous identification and sequencing of this compound. nih.gov

Table 2: Predicted Major Fragment Ions for [Phe-Pro-Ala+H]⁺ in MS/MS

| Fragment Ion | Sequence | Theoretical m/z |

| b₁ | Phe | 148.0757 |

| b₂ | Phe-Pro | 245.1285 |

| y₁ | Ala | 90.0550 |

| y₂ | Pro-Ala | 187.1077 |

Electrophoretic Methods

Electrophoretic methods separate molecules based on their charge and size in an electric field, providing a powerful tool for the analysis and purification of peptides.

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of polar compounds like peptides. nih.govnih.gov In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities depending on their charge-to-size ratio.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. The separation of small peptides by CZE is influenced by several factors, including the pH of the buffer, the presence of additives, and the temperature. tandfonline.com At a low pH (e.g., 2.5), peptides are generally positively charged, and differences in their charge are maximized, often leading to better separation. tandfonline.com The electrophoretic mobility of a peptide can be correlated with its charge-to-size ratio. researchgate.net

To optimize the separation of this compound from other peptides or impurities, various parameters can be adjusted:

Buffer pH: Affects the charge of the peptide.

Buffer additives: Can include organic solvents, ion-pairing reagents, or cyclodextrins to improve resolution. nih.gov

Applied voltage: Influences the migration time and separation efficiency.

CE offers several advantages for peptide analysis, including high efficiency, short analysis times, and low sample and reagent consumption.

Gel Electrophoresis for Enzyme Activity Analysis

Gel electrophoresis is a fundamental technique for studying enzymes that act on peptides like this compound. Zymography, a specific type of gel electrophoresis, is particularly useful for detecting and characterizing protease activity. nih.govspringernature.comspringernature.com

In a typical zymography experiment for an enzyme that might cleave this compound, the peptide substrate would be co-polymerized into a polyacrylamide gel. A sample containing the putative enzyme is then subjected to electrophoresis under non-reducing conditions. After electrophoresis, the gel is incubated in a buffer that promotes enzyme activity. If the enzyme is present and active, it will digest the this compound substrate in the region of the gel where the enzyme is located. The area of digestion can then be visualized as a clear band against a stained background.

A more sensitive approach involves the use of fluorogenic peptide substrates incorporated into the gel. elsevierpure.comnih.gov Cleavage of the substrate by the enzyme releases a fluorophore, resulting in a fluorescent band at the location of the enzyme, which can be detected under UV light. tandfonline.com This method allows for the simultaneous determination of the enzyme's molecular weight and its substrate specificity. tandfonline.com

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are widely used for the quantification of peptides and for assaying enzyme activity. These methods are generally rapid, sensitive, and amenable to high-throughput screening.

Fluorogenic Substrates for Peptidase Assays

Fluorogenic assays are highly sensitive methods for measuring peptidase activity. These assays utilize synthetic peptide substrates that have a fluorophore and a quencher molecule attached. In the intact substrate, the fluorescence of the fluorophore is quenched by the quencher through a process like Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net When a peptidase cleaves the peptide bond between the fluorophore and the quencher, they are separated, leading to a significant increase in fluorescence. rndsystems.com

A fluorogenic substrate for an enzyme that cleaves this compound could be designed by attaching a suitable fluorophore/quencher pair to a peptide sequence that is recognized by the target enzyme and contains the Phe-Pro-Ala motif. The rate of the increase in fluorescence is directly proportional to the enzyme activity.

There are various donor and acceptor pairs that can be used in fluorogenic substrates. nih.gov Common fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC) and 5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid (EDANS), while common quenchers include 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL) and N-2,4-dinitrophenyl (Dnp). nih.govnih.govnih.gov The choice of the fluorophore and quencher depends on the specific requirements of the assay, such as the desired excitation and emission wavelengths.

The development of combinatorial libraries of fluorogenic substrates has enabled the rapid profiling of the substrate specificity of various proteases. nih.gov This approach can be used to identify the optimal peptide sequence for a particular enzyme and to design highly specific and sensitive assays.

Table 3: Common Fluorophore/Quencher Pairs for Peptidase Assays

| Fluorophore | Quencher |

| Tryptophan (Trp) | N-2,4-dinitrophenyl (Dnp) |

| 5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid (EDANS) | 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL) |

| 7-amino-4-methylcoumarin (AMC) | - (cleavage releases free AMC) |

| Methoxycoumarin (Mca) | Dinitrophenyl (Dnp) |

Amino Acid Analysis for Compositional Verification

Amino acid analysis (AAA) is a fundamental biochemical technique employed to determine the amino acid composition of peptides and proteins. creative-proteomics.comresearchgate.net For a synthetic tripeptide like this compound, AAA serves as a crucial method to verify its chemical identity by confirming the presence of the constituent amino acids and determining their precise molar ratios. genscript.com This analytical process is essential for quality control, ensuring that the correct peptide has been synthesized before it is used in further research or applications. creative-proteomics.com The procedure involves two primary stages: the complete hydrolysis of the peptide into its free amino acid components, followed by the chromatographic separation and quantification of these individual amino acids. researchgate.net

The foundational step in compositional verification is the cleavage of the peptide bonds linking the amino acid residues. waters.com The most prevalent method for this is acid hydrolysis. researchgate.netwaters.com This process typically involves subjecting the this compound sample to 6 M hydrochloric acid (HCl) at elevated temperatures (around 110°C) under a vacuum for a specified period, often up to 24 hours. waters.com During this reaction, water molecules are added across the peptide bonds, breaking them and releasing the individual amino acids: Phenylalanine, Proline, and Alanine. waters.com While acid hydrolysis is a robust method, it's important to note that it can lead to the degradation of certain sensitive amino acids like tryptophan and the conversion of asparagine and glutamine to their acidic forms; however, Phenylalanine, Proline, and Alanine are generally stable under these conditions. waters.com

Following hydrolysis, the resulting mixture of free amino acids is analyzed. Modern analytical workflows predominantly use reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and quantification of the amino acids. researchgate.netgenscript.comlcms.cz A key step before chromatographic separation is derivatization. creative-proteomics.comgenscript.comnih.gov Most amino acids, including Alanine and Proline, lack a strong chromophore, making them difficult to detect with standard UV detectors. Derivatization involves reacting the amino acids with a chemical agent that attaches a UV-active or fluorescent tag to them. Common derivatizing agents include phenyl isothiocyanate (PITC) or proprietary reagents like Waters' AccQ-Tag™. creative-proteomics.combiosynth.com

Once derivatized, the amino acid mixture is injected into an HPLC system. The derivatives are separated on a reversed-phase column based on their differing polarities, and a detector measures the signal as each amino acid derivative elutes. genscript.comlcms.cz The quantity of each amino acid is determined by comparing the peak area from the hydrolyzed sample to the peak areas of a standard solution containing known concentrations of the amino acids. nih.govbiosynth.com

For this compound, the analysis is expected to confirm the presence of Phenylalanine, Proline, and Alanine in equimolar amounts. The compositional verification is considered successful if the experimental molar ratios of the three amino acids are very close to the theoretical 1:1:1 ratio.

Table 1: Theoretical vs. Experimental Amino Acid Ratios for this compound

This interactive table presents the expected theoretical molar ratio of the constituent amino acids in this compound against typical experimental results obtained from amino acid analysis.

| Amino Acid | Theoretical Molar Ratio | Experimental Molar Ratio (Example) |

| Phenylalanine | 1.0 | 1.02 |

| Proline | 1.0 | 0.97 |

| Alanine | 1.0 | 1.01 |

Table 2: Summary of Analytical Steps in Compositional Verification

This table outlines the sequential stages and key parameters involved in the amino acid analysis of this compound.

| Stage | Method | Reagent/Technique | Purpose |

| 1. Hydrolysis | Acid Hydrolysis | 6 M Hydrochloric Acid (HCl) | To break the peptide bonds and release individual amino acids. waters.com |

| 2. Derivatization | Pre-column Derivatization | Phenyl isothiocyanate (PITC) or similar | To attach a UV-active or fluorescent tag for detection. creative-proteomics.com |

| 3. Separation | RP-HPLC | C18 column with a gradient elution | To separate the derivatized amino acids. genscript.comnih.gov |

| 4. Quantification | UV or Fluorescence Detection | Comparison of peak areas against standards | To determine the molar ratio of each amino acid. biosynth.com |

Future Directions and Research Perspectives

Advanced Computational Modeling for Peptide Dynamics and Interactions

The behavior of peptides is governed by their three-dimensional structure and flexibility, an area where computational modeling has become indispensable. Understanding the conformational landscape of Phenylalanyl-prolyl-alanine is critical to predicting its biological activity.

Future research will likely employ sophisticated computational techniques to model this tripeptide. Molecular Dynamics (MD) simulations, for instance, can reveal how the peptide folds and moves in different environments, such as in an aqueous solution versus a lipid membrane. youtube.comresearchgate.net These simulations can map the peptide's conformational ensemble, which is the collection of different shapes it can adopt. youtube.com Instead of a single static structure, peptides in solution exist as a probability distribution of different conformations, and understanding this distribution is key to understanding their function. youtube.com

Physics-based approaches like Free Energy Perturbation (FEP) can accurately compute the energetic changes resulting from modifications to the peptide, offering a way to rationally design new analogs. youtube.com These methods model the forces between atoms using classical mechanics to simulate how they interact and move. youtube.com By gradually "morphing" one amino acid into another within the simulation, researchers can predict the effect of that mutation on the peptide's stability or binding affinity. youtube.com

Table 1: Computational Approaches for Peptide Analysis

| Technique | Application | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Reveals the conformational landscape, flexibility, and dynamic behavior of the peptide in various environments. youtube.com |

| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states (e.g., a peptide and its analog). | Predicts the impact of amino acid substitutions on stability and binding affinity, guiding rational design. youtube.com |

| Kinematic Loop Closure | A method for rapidly sampling the possible conformations of a peptide backbone. | Efficiently generates distributions of peptide structures as a proxy for energy landscapes. youtube.com |

| Quantum Chemical Calculations | Uses quantum mechanics to study electronic structure and reactivity. | Provides highly accurate structural and energetic data for small peptides, often used to benchmark faster methods. atu.edu |

Novel Synthetic Strategies for Complex Peptide Analogs

While this compound can be synthesized through standard methods, the creation of more complex analogs with enhanced stability, novel functions, or specific structural features requires advanced synthetic strategies.

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone technique, allowing for the efficient, stepwise assembly of peptide chains on a solid resin support. mdpi.comacs.orgrsc.org This method is highly adaptable for creating a diverse library of this compound analogs. Future work could involve incorporating unusual amino acids to confer unique properties. nih.gov For example, substituting standard amino acids with their D-isomers can increase resistance to enzymatic degradation, while introducing synthetic amino acids can improve pharmacological properties like stability and lipophilicity. nih.govnih.gov

Macrocyclization is another powerful strategy for creating structurally constrained and more stable peptide analogs. nih.gov By linking the peptide's ends (head-to-tail) or connecting a side chain to the backbone, cyclization can lock the peptide into a specific, biologically active conformation. rsc.orgnih.gov Techniques like on-resin diyne bracing, which installs a rigid diyne ring system, offer a way to create "stretched" peptide backbones that can mimic specific protein structures like β-strands. acs.org Applying such methods to the this compound sequence could generate constrained analogs with high affinity and selectivity for specific biological targets.

Table 2: Modern Peptide Synthesis Strategies

| Strategy | Description | Potential Application for Phe-Pro-Ala Analogs |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing chain anchored to a solid support. rsc.org | Rapid generation of a library of analogs with single or multiple amino acid substitutions. |

| Incorporation of Unusual Amino Acids | Using non-proteinogenic or synthetic amino acids in the peptide sequence. nih.gov | Enhance stability against enzymatic breakdown, increase lipophilicity for better cell penetration, or introduce new functional groups. |

| Macrocyclization | Forming a cyclic structure by creating a covalent bond between different parts of the peptide. nih.gov | Restrict conformational flexibility to lock the peptide into a bioactive shape, potentially increasing receptor binding affinity. |

| Peptide Backbone Modification | Altering the amide bonds of the peptide backbone, for instance, through N-amination. acs.org | Create mimics of secondary structures (like β-turns) and improve stability. |

Elucidation of Specific Enzymatic Recognition Mechanisms

A fundamental question for any peptide is how it is recognized and processed by enzymes within a cell. Enzymes like peptidases can specifically cleave peptide bonds, while other enzymes may modify amino acid side chains. royalsocietypublishing.org The unique sequence of this compound, particularly the bulky Phenylalanine and the rigid Proline, likely presents a specific motif for recognition.

Future research could focus on identifying which proteases or peptidases specifically recognize and cleave the Phe-Pro or Pro-Ala bond. This can be achieved by incubating the peptide with cell extracts or purified enzymes and analyzing the resulting fragments using mass spectrometry. Understanding this is crucial, as the peptide's stability and biological activity depend on its resistance to degradation.

Conversely, this compound could act as a substrate or inhibitor for specific enzymes. For instance, many enzymes recognize short peptide sequences as part of their mechanism. nih.gov Ubiquitin C-terminal hydrolases (UCHs) are a class of enzymes that recognize and cleave small peptides from the C-terminus of ubiquitin, a key regulatory protein. acs.orgacs.org Studies on these enzymes reveal that large-scale dynamics of loops surrounding the active site are critical for ubiquitin recognition and catalysis. acs.org It is conceivable that this compound could be used as a model substrate to probe the active sites of such enzymes or to act as a competitive inhibitor, blocking the enzyme from binding its natural target.

Exploration of New In Vitro Biological Roles as Model Peptides

Small peptides are valuable tools for in vitro studies, serving as models to understand complex biological processes. This compound, as a defined chemical entity, can be used to explore a variety of potential biological roles in controlled laboratory settings.

One area of exploration is its potential antioxidant activity. Some peptides derived from food sources have been shown to scavenge free radicals. nih.gov For example, the pentapeptide Leu-Pro-Phe-Ala-Met, which contains a similar sequence, was identified from soybean protein and showed antioxidant properties in vitro. nih.gov Future studies could use assays like the oxygen radical absorbance capacity (ORAC) test to measure the ability of this compound to neutralize damaging reactive oxygen species.

Furthermore, the peptide could serve as a model for studying protein-protein interactions. Short peptide motifs are often the key "hotspot" sequences that mediate the binding between two larger proteins. rsc.org this compound could be tested for its ability to disrupt known protein interactions, particularly those involving proline-rich or hydrophobic binding domains. As an essential amino acid, phenylalanine is a precursor to several key neurotransmitters, and peptides containing it play roles in various physiological processes, including immunity. wikipedia.orgnih.govyoutube.com Therefore, this compound could be investigated in vitro for its effects on immune cell activation or inflammatory responses. nih.gov The application of synthetic peptides corresponding to small open reading frames has also shown regulatory functions in plants, suggesting another avenue for exploring the biological activity of model peptides. mdpi.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Proline |

| Alanine (B10760859) |

| Leu-Pro-Phe-Ala-Met |

| Glycine (B1666218) |

Q & A

Q. What analytical methods are recommended for identifying and quantifying phenylalanyl-prolyl-alanine (PPA) in biological samples?

PPA can be detected using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) due to its peptide structure. For quantification, calibration curves should be generated using certified reference materials (e.g., L-phenylalanine standards) to ensure accuracy. Method validation must include limits of detection (LOD), precision (relative standard deviation <5%), and recovery rates (85–115%) .

Q. How does PPA function as a substrate for enzymes like dipeptidyl peptidase-4 (DPP-4) and prolyl carboxypeptidase (PCP)?

PPA’s proline residue enables selective recognition by DPP-4 and PCP, which cleave peptide bonds at specific positions. Enzymatic assays should monitor reaction kinetics (e.g., Michaelis-Menten parameters) under controlled pH (7.4) and temperature (37°C). Fluorogenic or chromogenic tags can enhance sensitivity in activity measurements .

Q. What are the metabolic pathways involving PPA, and how can they be studied experimentally?

PPA is a byproduct of incomplete protein digestion. Isotopic labeling (e.g., ¹³C/¹⁵N) combined with metabolomics workflows (e.g., NMR or LC-MS) can track its metabolic fate. Urine or plasma samples should be collected longitudinally to assess degradation kinetics and metabolite profiles .

Advanced Research Questions

Q. How can researchers resolve contradictory data on PPA’s role in enzyme inhibition studies?

Contradictions may arise from assay conditions (e.g., buffer composition, enzyme purity). To address this:

Q. What experimental design considerations are critical for studying PPA’s therapeutic potential in neurodegenerative models?

Preclinical studies should:

Q. How can PPA synthesis be optimized for high purity and yield in peptide synthesis workflows?

Optimize reaction parameters:

Q. What statistical approaches ensure reproducibility in studies measuring PPA’s pharmacokinetics?

Use non-compartmental analysis (NCA) for parameters like AUC and half-life. Account for inter-individual variability via mixed-effects models. Validate assays with intra- and inter-day precision checks (CV <15%) .

Methodological Challenges and Solutions

Q. How can researchers address variability in PPA quantification across different laboratory settings?

Implement standardized protocols:

- Cross-validate instruments using shared reference materials.

- Participate in inter-laboratory proficiency testing.

- Report detailed metadata (e.g., extraction solvents, column types) to enhance reproducibility .

Q. What strategies mitigate confounding factors in in vivo studies of PPA’s cardiovascular effects?

- Control diets to eliminate exogenous phenylalanine interference.

- Use telemetry for continuous blood pressure monitoring.

- Apply multivariate regression to adjust for covariates (e.g., age, baseline hypertension) .

Data Interpretation Frameworks

Q. How should researchers apply the FINER criteria to evaluate PPA-related hypotheses?

Ensure hypotheses are:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.